The compound AN29UJ9Gku is a synthetic chemical entity that has garnered interest in various fields, particularly in medicinal chemistry and materials science. While specific details about its molecular structure and properties are not extensively documented in the available literature, it is essential to explore its potential applications and biological activities based on related compounds and general chemical principles.
For instance, if AN29UJ9Gku were to undergo a synthesis reaction, it might react with a precursor compound under specific conditions (e.g., heat, catalysts) to yield a new product.
The biological activity of AN29UJ9Gku can be inferred from studies on similar compounds. Many synthetic compounds exhibit various pharmacological effects, including:
Research indicates that structural features such as functional groups significantly influence these biological activities.
The synthesis of AN29UJ9Gku could involve several methodologies depending on its intended application. Common synthesis methods include:
For example, the synthesis of silver nanoclusters has been studied extensively, where reduction methods involving silver nitrate and stabilizing ligands are employed .
Potential applications of AN29UJ9Gku may include:
Interaction studies are crucial for understanding how AN29UJ9Gku interacts with biological systems. These studies often involve:
Such studies help elucidate the mechanism of action and potential therapeutic uses of the compound.
AN29UJ9Gku may share similarities with several known compounds. Here are some examples:
Uniqueness of AN29UJ9Gku:
While specific data on AN29UJ9Gku is limited, its uniqueness may stem from its specific structural characteristics or functional groups that confer distinct biological activities or material properties not found in the aforementioned compounds. Further research would be necessary to elucidate these aspects comprehensively.
AN29UJ9Gku is designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-[(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde. The name reflects its steroid backbone, substituent positions, and functional groups. Commonly, it is identified as methylprednisolone acetate impurity D in pharmacopeial contexts, underscoring its role as a synthesis byproduct.
| Synonym | Source |
|---|---|
| 11β-Hydroxy-6α-methylpregna-1,4-diene-3,20,21-trione | PubChem |
| Methylprednisolone acetate impurity D [EP] | European Pharmacopoeia |
| 150899-33-5 | CAS Registry |
The compound’s molecular formula, C₂₂H₂₈O₄, corresponds to a molecular weight of 356.5 g/mol, calculated using isotopic mass averages. Its exact mass, determined via high-resolution mass spectrometry, is 356.19875937 Da, aligning with its elemental composition.